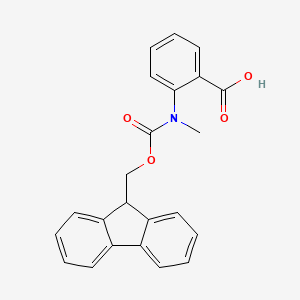
Fmoc-N-methylaminobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-N-methylaminobenzoic acid is a useful research compound. Its molecular formula is C23H19NO4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-N-methylaminobenzoic acid plays a crucial role in solid-phase peptide synthesis, where it serves as a key building block for assembling complex peptide structures. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection and subsequent coupling reactions without racemization, which is essential for maintaining the integrity of the synthesized peptides. Studies have shown that using this compound in SPPS can enhance the efficiency and yield of peptide synthesis significantly .
Case Study:
A study demonstrated the successful incorporation of this compound into peptide chains using a solid-phase approach, resulting in high-purity peptides suitable for therapeutic applications . The methodology employed allowed for the effective elongation of peptides while minimizing side reactions.
Drug Development
Pharmaceutical Applications
The unique functional groups present in this compound make it particularly valuable in drug development. Its ability to form stable interactions with biological targets enhances the specificity and efficacy of potential drug candidates. Researchers are exploring its use in designing drugs that target specific biological pathways, particularly in oncology and neuropharmacology .
Case Study:
Research has indicated that compounds derived from this compound exhibit promising biological activity against certain cancer cell lines, suggesting potential therapeutic applications . The structural modifications facilitated by this compound allow for the fine-tuning of pharmacological properties.
Bioconjugation
Targeted Therapies
this compound is employed in bioconjugation techniques to link biomolecules, such as antibodies or enzymes, to therapeutic agents or diagnostic tools. This application is vital for developing targeted therapies that can selectively deliver drugs to diseased tissues while minimizing side effects .
Case Study:
In a notable study, researchers utilized this compound to create conjugates that enhance the delivery of chemotherapeutics specifically to tumor cells, demonstrating improved therapeutic outcomes compared to traditional methods .
Neuroscience Research
Neurotransmitter Pathways
Due to its structural properties, this compound is utilized in neuroscience research to study neurotransmitter pathways and their implications in neurological disorders. Its incorporation into peptide sequences allows for the investigation of receptor interactions and signaling mechanisms within the nervous system .
Case Study:
A research project focused on developing neuropeptide analogs using this compound revealed insights into how modifications affect receptor binding affinities and biological responses in neuronal models .
Material Science
Novel Materials Development
The compound is also explored in material science for creating novel polymers and nanomaterials with applications in electronics and drug delivery systems. Its chemical versatility permits modifications that can lead to materials with desired mechanical and electrical properties .
Case Study:
Investigations into polymer composites incorporating this compound have shown enhanced performance characteristics suitable for electronic applications, paving the way for innovative material solutions .
Propriétés
Formule moléculaire |
C23H19NO4 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]benzoic acid |
InChI |
InChI=1S/C23H19NO4/c1-24(21-13-7-6-12-19(21)22(25)26)23(27)28-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20H,14H2,1H3,(H,25,26) |
Clé InChI |
WYCXAHWYARJRQK-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Séquence |
X |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















